Myristoyl coenzyme A triammonium salt chemical structure
Myristoyl coenzyme A triammonium salt chemical structure
Structural Architecture, Stability, and Application in N-Myristoyltransferase Assays[1][2]
Chemical Architecture & Properties
Myristoyl Coenzyme A (Myr-CoA) is the thioester derivative of myristic acid (a 14-carbon saturated fatty acid) and Coenzyme A.[1][2][3][4][5] The triammonium salt form is a specialized reagent preparation designed to enhance solubility and compatibility with sensitive analytical techniques, particularly Mass Spectrometry (MS), where alkali metal ions (like
1.1 Structural Specifications
The molecule consists of a hydrophilic Coenzyme A "head" linked via a high-energy thioester bond to a hydrophobic myristoyl "tail."
| Property | Specification |
| Chemical Name | S-Tetradecanoyl-coenzyme A, triammonium salt |
| Molecular Formula (Anion) | |
| Molecular Weight (Free Acid) | 977.9 g/mol |
| Molecular Weight (Salt) | ~1029.0 g/mol (approx., depending on hydration) |
| CAS Number | 3130-72-1 (Generic for Myr-CoA); Salt forms vary by vendor |
| Critical Micelle Concentration (CMC) | ~40–100 |
| Absorbance |
1.2 Structural Hierarchy (Visualization)
The following diagram illustrates the hierarchical composition of the molecule, highlighting the labile thioester bond central to its biological function.
Figure 1: Structural decomposition of Myristoyl-CoA.[1][2][6] The high-energy thioester bond connects the fatty acid tail to the CoA carrier, while ammonium ions stabilize the phosphate groups on the ADP backbone.
Biochemical Imperative: The N-Myristoylation Switch
Myristoyl-CoA is the obligatory substrate for N-myristoyltransferases (NMT1/NMT2) .[1][2] This enzyme catalyzes the irreversible transfer of the myristoyl group to the N-terminal glycine of target proteins (after methionine removal).[3][7]
Why this matters:
-
Membrane Anchoring: The C14 tail inserts into the lipid bilayer, anchoring proteins like Src family kinases and G-protein
subunits to the membrane. -
Viral Replication: Essential for the assembly of HIV-1 Gag, Picornaviruses, and SARS-CoV-2 proteins.[1][6]
-
The "Myristoyl Switch": A dynamic mechanism where ligand binding (e.g.,
to recoverin) exposes the myristoyl group, allowing reversible membrane association.[2][6]
Experimental Protocol: Fluorogenic NMT Activity Assay
Objective: Measure NMT activity or screen inhibitors using Myristoyl-CoA without radioisotopes.[1][2] Principle: The assay detects the release of free Coenzyme A (CoA-SH) generated during the transfer reaction. The thiol group of CoA-SH reacts with CPM (7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin) to form a highly fluorescent adduct.[1][2]
3.1 Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 0.1% Triton X-100 (See Note 1).[1][2][6]
-
Substrate: Myristoyl-CoA Triammonium Salt (Stock: 10 mM in
or 50% DMSO). -
Peptide: Biotinylated-Gly-Ser-Ser-Lys-Ser-Lys-Pro-Lys (N-terminal Glycine is mandatory).[1][2]
Expert Insight (Note 1): Keep surfactant concentration (Triton X-100) below the CMC of Myristoyl-CoA to prevent the substrate from being sequestered into detergent micelles, which would artificially lower apparent enzyme activity [1].[2][6]
3.2 Step-by-Step Workflow
-
Enzyme Equilibration:
-
Substrate Addition:
-
Reaction Phase:
-
Quenching & Detection:
3.3 Mechanism of Action & Detection Logic
The following diagram details the reaction flow and the fluorescence generation mechanism.
Figure 2: Logic flow of the NMT Fluorogenic Assay. The generation of fluorescence is directly proportional to the cleavage of the thioester bond in Myristoyl-CoA.
Handling, Stability, and Troubleshooting
4.1 Storage & Reconstitution[1][2]
-
Lyophilized Powder: Store at -20°C. Stable for >1 year. Desiccate before opening to prevent hydrolysis.
-
Stock Solution: Reconstitute in neutral buffer (pH 6.0–7.0) or water.[2][6][8][9] Avoid alkaline pH (>8.0) as the thioester bond becomes unstable and prone to hydrolysis [2].
-
Freeze/Thaw: Aliquot immediately. Limit to 1–2 freeze/thaw cycles.
4.2 Why Triammonium Salt?
While Lithium salts are common for general biochemistry, the Triammonium salt is preferred for:
-
Mass Spectrometry (LC-MS/MS): Ammonium ions are volatile.[1][2][6] They evaporate during electrospray ionization (ESI), whereas Lithium or Sodium ions form non-volatile adducts (
, ) that split the signal and reduce sensitivity [3].[1][2][6] -
HPLC Purification: Ammonium acetate/bicarbonate buffers are standard in HPLC; using the ammonium salt of the substrate prevents counter-ion exchange issues.
4.3 Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis of Myr-CoA | Check buffer pH (must be < 8.0). Ensure Myr-CoA stock is fresh. |
| Non-Linear Kinetics | Substrate Depletion or Micelle Formation | Ensure [Myr-CoA] < CMC (~50 |
| Low Signal | Oxidation of CoA-SH or CPM | Prepare CPM fresh.[2] Add TCEP (reducing agent) only if using an assay compatible with reducing agents (Note: Maleimides react with TCEP; use DTNB if reducing agents are required).[1][2][6] |
References
-
Bhatnagar, R.S., et al. (2001).[2][6] "Structure-function analysis of yeast N-myristoyltransferase." Journal of Biological Chemistry, 276(22), 19469-19477.[1][2][6]
-
Tautz, L. & Rétey, J. (2000).[2][6][10] "Synthesis of myristoyl-carba(dethia)-coenzyme A, a non-hydrolysable inhibitor." European Journal of Organic Chemistry, 2000(9), 1728-1735.[1][2][6]
-
Cvačka, J. & Svatoš, A. (2003).[2][6][11][12] "Matrix-assisted laser desorption/ionization mass spectrometry of saturated and unsaturated fatty acids." Rapid Communications in Mass Spectrometry, 17(19), 2203-2207.[1][2][6]
Sources
- 1. CAS 3130-72-1: Myristoyl-CoA | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly convergent synthesis of myristoyl-carba(dethia)-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound myristoyl-CoA (FDB031010) - FooDB [foodb.ca]
- 7. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. moleculardepot.com [moleculardepot.com]
- 11. New MALDI matrices based on lithium salts for the analysis of hydrocarbons and wax esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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